molecular formula C23H18N4O2 B13959874 N-(3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl)benzamide

N-(3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl)benzamide

Cat. No.: B13959874
M. Wt: 382.4 g/mol
InChI Key: XFOTZIAWBBSVQF-UHFFFAOYSA-N
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Description

N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide is a complex organic compound that features both indole and indazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding . The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials, which are readily available and cost-effective.

Industrial Production Methods

Industrial production of such compounds often leverages high-throughput synthesis techniques to maximize yield and efficiency. Techniques such as microwave-assisted synthesis can significantly reduce reaction times, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide involves its interaction with specific molecular targets. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . This compound may exert its effects by modulating enzyme activity, inhibiting specific proteins, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

    Tryptophan: An essential amino acid that contains an indole ring.

Uniqueness

N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide stands out due to its unique combination of indole and indazole structures, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]benzamide

InChI

InChI=1S/C23H18N4O2/c1-29-17-9-7-15-11-21(25-20(15)13-17)22-18-12-16(8-10-19(18)26-27-22)24-23(28)14-5-3-2-4-6-14/h2-13,25H,1H3,(H,24,28)(H,26,27)

InChI Key

XFOTZIAWBBSVQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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